1,4-Di(2-tienil)-1,3-butadieno

Descripción general

Descripción

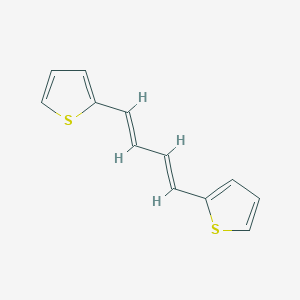

1,4-Di(2-thienyl)-1,3-butadiene is an organic compound that belongs to the class of conjugated dienes It consists of a butadiene backbone with two thiophene rings attached at the 1 and 4 positions

Aplicaciones Científicas De Investigación

1,4-Di(2-thienyl)-1,3-butadiene is a chemical compound with diverse applications in scientific research, including roles in organic electronics, polymer chemistry, pharmaceutical research, material science, and sensor technology .

Scientific Research Applications

- Organic Electronics 1,4-Di(2-thienyl)-1,3-butadiene is a key material in the development of organic semiconductors . These semiconductors are essential for creating flexible and lightweight electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

- Polymer Chemistry This compound serves as a building block for synthesizing advanced polymers with enhanced electrical conductivity . This makes it valuable in the production of conductive coatings and materials for electronic applications .

- Pharmaceutical Research The compound is explored for its potential use in drug development, particularly in creating new therapeutic agents that target specific biological pathways due to its unique structural properties .

- Material Science 1,4-Di(2-thienyl)-1,3-butadiene is utilized in the formulation of novel materials that exhibit improved mechanical and thermal properties, which can be applied in various industries, including automotive and aerospace .

- Sensor Technology This compound is being investigated for its application in chemical sensors, where its sensitivity to environmental changes can be harnessed for detecting gases or pollutants, enhancing safety and monitoring capabilities .

Several methods exist for synthesizing thiophene-based structures, utilizing different chemical strategies .

- Cyclization of 1,3-diynes This strategy involves forming a central thiophene ring from a bis-thienylbutadiyne, which requires the synthesis of a diyne precursor . The preparation of diynes can be achieved through oxidative coupling of 2-thienylacetylenes, followed by cyclization of the diyne group .

- Cyclization of 1,4-diketones This method employs thiophene-substituted 1,4-diketones. A pathway for synthesizing 1,4-dithienyl 1,4-diketone starts from 2-acetylthiophene, which is converted into the corresponding β-aminoketone via a Mannich reaction . This reacts with an activated thiophene aldehyde to yield the 1,4-di-(2′-thienyl)-1,4-butanedione . The diketone product can then be cyclized into the terthiophene through treatment with H2S and HCl, phosphorous (V) sulfide, or Lawesson’s reagent .

Mecanismo De Acción

Target of Action

1,4-Di(2-thienyl)-1,3-butadiene, also known as 1,4-di(thiophen-2-yl)buta-1,3-diene, is primarily used in the synthesis of polymers and monomers that exhibit electrical conductivity and specific photochemical properties . The compound’s primary targets are the thiophene and pyrrole rings, which are interconnected by their α-positions .

Mode of Action

The compound interacts with its targets through a process known as electropolymerization . This process involves the use of electrochemical processes such as cyclic voltammetry (CV), chronoamperometry (CA), and amperometry (i-t), which show different abilities to electropolymerize . The result is the formation of poly-1,4-bis(2-thienyl)benzene (PDTB) photoelectrodes with various microporous structures and regulated S oxidation states .

Biochemical Pathways

The electropolymerization process results in the formation of PDTB photoelectrodes, which have an impact on the photoelectrochemical (PEC) hydrogen evolution process . The light absorption ability and charge separation of PDTB photoelectrodes are expanded and promoted, affecting the PEC hydrogen evolution process .

Pharmacokinetics

For instance, PDTB photoelectrodes prepared by CA show strong light absorption (310–2500 nm), indicating potential impacts on the compound’s bioavailability .

Result of Action

The result of the compound’s action is the formation of PDTB photoelectrodes with various microporous structures and regulated S oxidation states . These photoelectrodes show the best photoelectrochemical activity with a charge transfer resistance of 7 Ω, a photocurrent of 0.9 mA cm−2, and an increased onset hydrogen production potential to 0.92 V .

Action Environment

The action of 1,4-Di(2-thienyl)-1,3-butadiene is influenced by environmental factors such as light and pH. For instance, PDTB photoelectrodes prepared by CA show the best photoelectrochemical activity at a pH of 11 . Furthermore, the open circuit potential on PDTB under visible light reaches 1.4 V versus RHE at pH 12 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Di(2-thienyl)-1,3-butadiene can be synthesized through several methods. One common approach involves the Stetter reaction, where thiophene is acylated in the presence of a Lewis acid such as aluminum chloride (AlCl3) or tin tetrachloride (SnCl4) to form 1,4-di(2-thienyl)-1,4-butanedione. This intermediate is then subjected to a reduction process to yield 1,4-di(2-thienyl)-1,3-butadiene .

Industrial Production Methods

Industrial production methods for 1,4-Di(2-thienyl)-1,3-butadiene typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

1,4-Di(2-thienyl)-1,3-butadiene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its fully saturated form.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while substitution reactions can produce various functionalized derivatives .

Comparación Con Compuestos Similares

1,4-Di(2-thienyl)-1,3-butadiene can be compared with other similar compounds, such as:

2,5-Di(2-thienyl)pyrrole: This compound has a pyrrole ring instead of a butadiene backbone and exhibits different electronic properties.

1,4-Di(2-thienyl)benzene: This compound has a benzene ring in place of the butadiene backbone and is used in similar applications but with distinct properties.

The uniqueness of 1,4-Di(2-thienyl)-1,3-butadiene lies in its specific conjugated structure, which imparts unique electronic properties and makes it suitable for various advanced applications .

Actividad Biológica

1,4-Di(2-thienyl)-1,3-butadiene (DTDB) is an organic compound characterized by its unique structure featuring two thiophene rings. This compound has garnered attention in various fields of research due to its potential biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₀S₂

- CAS Number : 23354-93-0

- IUPAC Name : 1,4-Di(2-thienyl)-1,3-butadiene

The presence of thiophene rings contributes to the compound's electronic properties, making it a candidate for studies in photochemistry and organic electronics.

Anticancer Properties

Recent studies have indicated that DTDB exhibits significant anticancer activity. Research conducted on various cancer cell lines demonstrated that DTDB induces apoptosis through multiple pathways:

- Mechanism of Action :

- Induction of Apoptosis : DTDB activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells.

A study reported an IC₅₀ value (the concentration required to inhibit cell growth by 50%) of approximately 15 µM against human lung cancer cells (A549) .

Antioxidant Activity

DTDB has been shown to possess considerable antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular systems. The antioxidant activity is attributed to the electron-rich nature of the thiophene rings, which can donate electrons to neutralize free radicals.

In Vitro Studies

- Cell Proliferation Assays :

- DTDB was tested against several cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical). Results indicated a dose-dependent inhibition of cell proliferation.

| Cell Line | IC₅₀ (µM) |

|---|---|

| A549 | 15 |

| MCF-7 | 20 |

| HeLa | 25 |

- Mechanistic Insights :

In Vivo Studies

In animal models, DTDB demonstrated a reduction in tumor size when administered alongside standard chemotherapy agents. The combination therapy showed enhanced efficacy compared to chemotherapy alone, suggesting a synergistic effect .

Propiedades

IUPAC Name |

2-[(1E,3E)-4-thiophen-2-ylbuta-1,3-dienyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10S2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h1-10H/b5-1+,6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEIGKYBFMXSLAH-IJIVKGSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC=CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C=C/C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.